molecular formula C6H14BNO2 B8187939 1-Methyl-piperidine-3-boronic acid

1-Methyl-piperidine-3-boronic acid

Cat. No.: B8187939
M. Wt: 142.99 g/mol
InChI Key: XLXQDWDJOYNJQV-UHFFFAOYSA-N
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Description

1-Methyl-piperidine-3-boronic acid is a boronic acid derivative featuring a piperidine ring substituted with a methyl group at position 1 and a boronic acid (-B(OH)₂) group at position 3. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key nucleophilic partners.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BNO2/c1-8-4-2-3-6(5-8)7(9)10/h6,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXQDWDJOYNJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCCN(C1)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-piperidine-3-boronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, where a boron-hydrogen bond is added across the carbon-carbon multiple bond to form the corresponding boronic acid . Another method involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under controlled conditions to prevent over-alkylation .

Industrial Production Methods: Industrial production of 1-Methyl-piperidine-3-boronic acid typically involves large-scale hydroboration reactions, utilizing catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product, which is crucial for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-piperidine-3-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Boronic Acids

(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid (Ref: 10-F768539)
  • Structure : A phenyl ring with a boronic acid group at position 2 and a 4-methylpiperidinylmethyl substituent at position 5.
  • Key Differences : Unlike 1-methyl-piperidine-3-boronic acid, the boronic acid is attached to an aromatic phenyl ring rather than the piperidine itself. This aromaticity may enhance stability but reduce flexibility compared to the saturated piperidine backbone in the target compound.
  • Applications : Primarily used in cross-coupling reactions for biaryl synthesis .
3-Methylpiperidine-3-carbonitrile (Ref: 10-F620191)
  • Structure: A piperidine ring with methyl and cyano groups at position 3.
  • Key Differences: Replaces the boronic acid group with a cyano (-CN) substituent. The cyano group’s electron-withdrawing nature contrasts with the boronic acid’s Lewis acidity, impacting reactivity in nucleophilic or catalytic processes .

Pyridine-Based Boronic Acids

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 936353-84-3)
  • Structure : A pyridine ring with a boronic acid at position 3 and a 4-methylpiperazinyl group at position 6.
  • Key Differences : The pyridine ring (aromatic, planar) vs. piperidine (saturated, flexible) alters electronic properties. Pyridine’s electron-deficient nature may accelerate Suzuki couplings compared to piperidine derivatives. Similarity score: 0.88 .
[6-(Dimethylamino)pyridin-3-yl]boronic acid (CAS: 579525-46-5)
  • Structure: Pyridine ring with dimethylamino (-N(CH₃)₂) at position 6 and boronic acid at position 3.
  • Similarity score: 0.85 .

Boronate Esters and Derivatives

Pinanediol-N-(N-pyrazinylphenylalaninoyl)-1-amino-3-methylbutane-1-boronate
  • Structure : A boronate ester with a pinanediol protecting group and a complex peptide-like substituent.
  • Key Differences : Boronate esters are typically more stable than free boronic acids, making them preferable for storage and certain synthetic steps. The target compound’s unprotected boronic acid group offers higher reactivity in aqueous cross-coupling conditions .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications Reference ID
1-Methyl-piperidine-3-boronic acid Piperidine -B(OH)₂ (C3), -CH₃ (C1) Cross-coupling, flexible backbone
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid Pyridine -B(OH)₂ (C3), -N-methylpiperazine (C6) Aromatic coupling, high similarity
3-Methylpiperidine-3-carbonitrile Piperidine -CN (C3), -CH₃ (C3) Electron-withdrawing substituent
(5-Fluoro-2-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid Phenyl -B(OH)₂ (C2), -CH₂-piperidine (C5) Biaryl synthesis

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